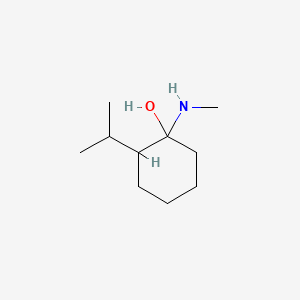
1-(Methylamino)-2-propan-2-ylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)-2-propan-2-ylcyclohexan-1-ol is a chemical compound with a complex structure that includes a cyclohexane ring, a methylamino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-2-propan-2-ylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with methylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-2-propan-2-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines .
Scientific Research Applications
1-(Methylamino)-2-propan-2-ylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylamino)-2-propan-2-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. For example, it may modulate neurotransmitter release or inhibit enzyme activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with similar reactivity but lacking the cyclohexane ring.
Cyclohexanol: Contains a hydroxyl group on a cyclohexane ring but lacks the methylamino group.
Ephedrine: Shares structural similarities but has different pharmacological properties.
Uniqueness
1-(Methylamino)-2-propan-2-ylcyclohexan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(methylamino)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8(2)9-6-4-5-7-10(9,12)11-3/h8-9,11-12H,4-7H2,1-3H3 |
InChI Key |
HIIJRDVNWRHAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC1(NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















